Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is classified as a second-generation macrolide. [] Erythromycylamine is a key intermediate in the synthesis of other macrolide antibiotics, including Dirithromycin. [, ] It is microbiologically active, exhibiting a similar spectrum of activity to Erythromycin. []
(9S)-9-Amino-9-deoxoerythromycin is derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. This antibiotic belongs to the macrolide class, characterized by a large lactone ring and various sugar moieties that contribute to its biological activity. The modification of erythromycin A to produce (9S)-9-amino-9-deoxoerythromycin involves the conversion of the ketone group into an imine, enhancing its pharmacological profile .
The synthesis of (9S)-9-amino-9-deoxoerythromycin typically involves several key steps:
A notable method involves starting from (9R)-9-amino-9-deoxoerythromycin A, where specific functional groups are selectively modified to create versatile intermediates suitable for further derivatization .
The molecular structure of (9S)-9-amino-9-deoxoerythromycin features:
Nuclear magnetic resonance spectroscopy has been utilized to elucidate the conformations of this compound in solution, revealing novel "folded-in" and "folded-out" conformations that may influence its biological activity .
(9S)-9-Amino-9-deoxoerythromycin participates in various chemical reactions:
These reactions are crucial for developing new antibiotics and understanding resistance mechanisms in bacteria .
The mechanism of action of (9S)-9-amino-9-deoxoerythromycin primarily involves:
Studies have demonstrated that modifications at specific positions can enhance or reduce this activity, making structure-activity relationship studies essential for developing new derivatives .
The physical and chemical properties of (9S)-9-amino-9-deoxoerythromycin include:
These properties influence both its formulation as a pharmaceutical agent and its behavior in biological systems .
(9S)-9-Amino-9-deoxoerythromycin has several scientific applications:
The ongoing research into this compound highlights its significance in both clinical settings and fundamental biological research .
The synthesis of 9-amino-9-deoxoerythromycin analogs originated from efforts to stabilize erythromycin's acid-labile structure. Initial approaches involved oximation of the C-9 carbonyl followed by reduction, producing a mixture of (9R) and (9S) epimers. Early research demonstrated that the stereochemical configuration at C-9 critically influenced antibacterial efficacy, with the (9R) epimer initially prioritized due to superior in vitro activity [5] [8]. The pivotal breakthrough came with the identification of the (9S) epimer as a stable metabolic precursor for prodrug development. Dirithromycin, synthesized by condensing the (9S)-amine with 2-(2-methoxyethoxy)acetaldehyde, demonstrated superior oral bioavailability and tissue penetration while serving as a prodrug that hydrolyzes to release erythromycylamine at the infection site [5] [6]. This innovation addressed erythromycin's pharmacokinetic shortcomings while leveraging the antimicrobial activity of the C-9 modified core structure. The synthesis pathway for (9S)-9-amino-9-deoxoerythromycin has since been optimized for industrial-scale production, with current methods yielding high-purity material (typically >98%) characterized by melting points of 123–127°C and molecular weight of 734.96 g/mol [5] [6].
Table 1: Key Identifiers and Properties of (9S)-9-Amino-9-deoxoerythromycin
Property | Value |
---|---|
Systematic Name | (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,8-dione |
CAS Registry Number | 26116-56-3 |
Synonyms | Erythromycylamine; Dirithromycin EP Impurity A; 9(S)-Erythromycylamine A; BRL 42852ER; LY 024410 |
Molecular Formula | C₃₇H₇₀N₂O₁₂ |
Molecular Weight | 734.96 g/mol |
Appearance | White to off-white solid |
Melting Point | 123–127°C |
Solubility | Soluble in DMF (15 mg/mL), DMSO (15 mg/mL), ethanol (30 mg/mL) |
Storage Conditions | -20°C, dark place, inert atmosphere |
(9S)-9-Amino-9-deoxoerythromycin represents a crucial pharmacochemical bridge between first-generation macrolides and advanced derivatives. Its development demonstrated that strategic modifications at C-9 could mitigate erythromycin's acid instability without abolishing ribosomal binding affinity, thereby inspiring subsequent generations of macrolide antibiotics [8]. The compound's primary mechanism involves binding to the 23S rRNA within the bacterial 50S ribosomal subunit, specifically interacting with domains II and V near the peptidyl transferase center, which disrupts protein synthesis in susceptible Gram-positive pathogens [8]. Crucially, erythromycylamine's amino sugar (D-desosamine) maintains critical hydrogen bonding interactions with the A2058 nucleotide of 23S rRNA, preserving antibacterial activity despite the C-9 modification [8]. This molecular insight facilitated the rational design of ketolides, which feature a C-9 ketone instead of cladinose but retain the C-5 desosamine essential for ribosomal binding. The trajectory from erythromycin to erythromycylamine and subsequently to dirithromycin exemplifies the successful application of medicinal chemistry to overcome inherent limitations while paving the way for third-generation macrolides with expanded spectra and improved pharmacokinetic profiles [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7